1-(4-Methylphenyl)cyclobutane-1-carbonitrile
CAS No.: 29786-41-2
Cat. No.: VC3245109
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29786-41-2 |
|---|---|
| Molecular Formula | C12H13N |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 1-(4-methylphenyl)cyclobutane-1-carbonitrile |
| Standard InChI | InChI=1S/C12H13N/c1-10-3-5-11(6-4-10)12(9-13)7-2-8-12/h3-6H,2,7-8H2,1H3 |
| Standard InChI Key | DXJLBWWXUBESNJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2(CCC2)C#N |
| Canonical SMILES | CC1=CC=C(C=C1)C2(CCC2)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(4-Methylphenyl)cyclobutane-1-carbonitrile features a cyclobutane ring with a 4-methylphenyl (p-tolyl) group and a nitrile (-CN) group both attached to the same carbon atom of the cyclobutane ring. This quaternary carbon center creates a unique spatial arrangement that contributes to the compound's chemical behavior. The molecule represents an interesting combination of a strained alicyclic system (cyclobutane), an aromatic moiety (methylphenyl), and a polar functional group (nitrile) .
Physical Properties
The physical properties of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile have been documented in chemical databases and research literature. The following table summarizes the key physical parameters of this compound:
Chemical Properties
The chemical properties of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile are largely determined by its three main structural components. The nitrile group is highly polar and can participate in various transformations including hydrolysis, reduction, and nucleophilic addition reactions. The cyclobutane ring, being a strained four-membered ring, contributes to the molecule's reactivity in ring-opening and expansion reactions. The 4-methylphenyl group provides aromatic character and can undergo typical aromatic substitution reactions.
Synthesis and Preparation Methods
Laboratory Scale Synthesis
Laboratory preparation of cyclobutane derivatives often involves key steps that may be applicable to the synthesis of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile. These processes typically include:
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Formation of cyclobutane precursors through appropriate cyclization reactions
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Reduction of cyclobutanones using reagents such as sodium borohydride
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Functional group transformations including tosylation reactions
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Introduction of the nitrile group through appropriate nitrilation methods
The literature indicates that laboratory procedures for cyclobutane derivatives often involve carefully controlled conditions due to the strain energy of the four-membered ring .
Industrial Production Methods
Chemical Reactions
Typical Reactions
1-(4-Methylphenyl)cyclobutane-1-carbonitrile can participate in various chemical transformations leveraging the reactivity of its functional groups:
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Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, respectively.
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Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to primary amines .
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Cyclobutane Ring Transformations: The strained cyclobutane ring can undergo ring-opening reactions, expansions, or rearrangements under thermal or catalytic conditions.
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Aromatic Substitution: The 4-methylphenyl group can participate in electrophilic aromatic substitution reactions, offering opportunities for further functionalization.
Reaction Mechanisms
The reaction mechanisms involving 1-(4-Methylphenyl)cyclobutane-1-carbonitrile would generally follow established principles of organic chemistry. For example, the hydrolysis of the nitrile group typically proceeds through tetrahedral intermediates, while reductions involve hydride transfer mechanisms. The strain energy of the cyclobutane ring (approximately 26 kcal/mol) can significantly influence reaction pathways, often favoring processes that release this strain.
Applications and Research
Research Applications
1-(4-Methylphenyl)cyclobutane-1-carbonitrile has been described as a "versatile small molecule scaffold" in chemical databases , suggesting its utility in diverse research applications. The compound's unique structural features make it valuable in:
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Synthetic methodology development, particularly for strained ring systems
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Structure-activity relationship studies in medicinal chemistry
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Building block for more complex molecular architectures
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Model compound for studying cyclobutane reactivity
Research involving cyclobutane derivatives has shown significant interest in exploring their synthetic transformations, as evidenced by detailed experimental procedures reported in the chemical literature .
Comparison with Similar Compounds
Structure-Activity Relationships
Comparing 1-(4-Methylphenyl)cyclobutane-1-carbonitrile with structurally related compounds provides insights into how subtle structural modifications influence physical properties and chemical reactivity. For instance, replacing the methyl substituent with other groups (halogen, alkoxy, etc.) would be expected to alter the electronic properties of the aromatic ring, potentially affecting the reactivity of both the nitrile group and the cyclobutane ring.
Similarly, structural analogs with different ring sizes (cyclopropane or cyclopentane instead of cyclobutane) would exhibit different levels of ring strain, significantly impacting chemical behavior. These structure-activity relationships are valuable for designing compounds with specific properties for targeted applications.
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